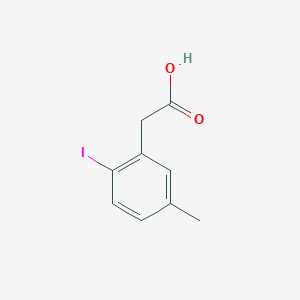
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a tert-butoxycarbonylamino group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester typically involves multiple steps. One common method includes the esterification of 2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst. This is followed by the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Trifluoroacetic acid (TFA) in DCM at room temperature.
Major Products Formed
Oxidation: 2-oxo-3-phenylpropanoate derivatives.
Reduction: 2-hydroxy-3-phenylpropanol derivatives.
Substitution: 2-hydroxy-3-phenylpropanoate with a free amine group.
Aplicaciones Científicas De Investigación
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. The tert-butoxycarbonylamino group can be cleaved to release the active amine, which can then participate in further biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate: Similar structure but lacks the phenyl group.
Ethyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate: Contains additional ethoxy groups, making it more hydrophilic.
Uniqueness
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with aromatic residues in proteins, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20) |
Clave InChI |
XOGCYMFNVKHELE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















